molecular formula C9H16ClN B1479466 4-Cyclobutylidenepiperidine hydrochloride CAS No. 1809353-44-3

4-Cyclobutylidenepiperidine hydrochloride

Cat. No.: B1479466
CAS No.: 1809353-44-3
M. Wt: 173.68 g/mol
InChI Key: FTYAGJYDATVRPP-UHFFFAOYSA-N
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Description

4-Cyclobutylidenepiperidine is a chemical compound frequently used in scientific research. It has a CAS number of 1235439-91-4 and a molecular formula of C9H15N . It is commonly used as a precursor in the synthesis of other chemical compounds due to its reactive nature.


Molecular Structure Analysis

The InChI code for a similar compound, 4-cyclobutylpiperidin-4-ol hydrochloride, is provided: 1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H . This code can be used to generate the molecular structure of the compound.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Heterocyclic Compounds : Research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a precursor for creating a series of heterocyclic compounds, has shown potential in synthesizing derivatives with antibacterial activities. These compounds include pyridazinones and furanones derivatives, synthesized through reactions with various chemicals under Aza–Michael addition conditions (El-Hashash et al., 2015).

  • Adsorption on Steel : A study on the adsorption of 4-ethylpiperidine and related compounds on steel in cyclohexane solutions found significant adsorption, particularly for polymers. This suggests their utility in corrosion inhibition and potential industrial applications (Annand, Hurd, & Hackerman, 1965).

  • Development of Novel Amines : Research into the synthesis of 1-ethynylcyclobutylamine, a structurally similar compound, highlights the preparation of novel amines and their derivatives, expanding the possibilities for chemical synthesis and drug development (Kozhushkov et al., 2010).

Structural and Chemical Studies

  • Crystal Structure Analysis : An investigation into the crystal structure of a derivative, 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride, provided insights into the conformational aspects of such compounds, which is crucial for understanding their chemical behavior and potential applications (Geneste et al., 1981).

  • Kinetic Study on Hydrolysis : A kinetic study of a Mannich base compound structurally related to 4-cyclobutylidenepiperidine hydrochloride revealed details about its hydrolysis process. This can inform the stability and reactivity of such compounds in various conditions (Koshy & Mitchner, 1964).

Applications in Drug Synthesis

  • Large-Scale Synthesis for Antifungal Drug : A study detailed the large-scale synthesis of 4-methylenepiperidine hydrochloride, a key intermediate in the synthesis of the antifungal drug efinaconazole. This demonstrates the compound's relevance in pharmaceutical manufacturing (Chen et al., 2019).

  • Protective Effects in Retinal Damage : Research on TEMPOL derivatives, including 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, showed protective effects against light-induced retinal damage in rats, indicating its potential in ophthalmologic treatments (Tanito et al., 2007).

  • Synthesis and Antiviral Properties : The synthesis and evaluation of 3-cyclopenten-1-ylamine hydrochloride derivatives, similar to this compound, for antiviral properties have been explored. However, these compounds were found to lack significant antiviral activity (Patil et al., 1992).

Future Directions

While specific future directions for 4-Cyclobutylidenepiperidine are not mentioned in the search results, the field of therapeutic peptides and controlled drug delivery systems are areas of active research . These could potentially involve compounds like 4-Cyclobutylidenepiperidine.

Properties

IUPAC Name

4-cyclobutylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAGJYDATVRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCNCC2)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutylidenepiperidine hydrochloride
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Reactant of Route 4
4-Cyclobutylidenepiperidine hydrochloride
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